![molecular formula C19H24N2O B5581100 4-tert-butyl-N-[3-(dimethylamino)phenyl]benzamide CAS No. 6058-75-9](/img/structure/B5581100.png)
4-tert-butyl-N-[3-(dimethylamino)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-[3-(dimethylamino)phenyl]benzamide is an organic compound known for its unique structural features and diverse applications in various scientific fields. This compound is characterized by the presence of a tert-butyl group, a dimethylamino group, and a benzamide moiety, making it a valuable molecule in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-N-[3-(dimethylamino)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylbenzoic acid and 3-(dimethylamino)aniline.
Amide Formation: The carboxylic acid group of 4-tert-butylbenzoic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This is followed by the addition of 3-(dimethylamino)aniline to form the amide bond.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, either batch or continuous processes can be employed.
Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time are optimized to maximize yield and minimize by-products.
Automation and Monitoring: Advanced automation and monitoring systems ensure consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-tert-butyl-N-[3-(dimethylamino)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-tert-butyl-N-[3-(dimethylamino)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[3-(dimethylamino)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that depend on its structural features and functional groups. For instance, the dimethylamino group may facilitate binding to certain proteins, while the benzamide moiety can interact with active sites of enzymes.
Comparison with Similar Compounds
4-tert-butyl-N-phenylbenzamide: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.
N-[3-(dimethylamino)phenyl]benzamide: Does not have the tert-butyl group, affecting its steric and electronic characteristics.
Uniqueness: 4-tert-butyl-N-[3-(dimethylamino)phenyl]benzamide is unique due to the combination of the tert-butyl and dimethylamino groups, which confer distinct steric and electronic properties. These features make it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
4-tert-butyl-N-[3-(dimethylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-19(2,3)15-11-9-14(10-12-15)18(22)20-16-7-6-8-17(13-16)21(4)5/h6-13H,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSPWDCYCHRZSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350122 |
Source


|
| Record name | 4-tert-Butyl-N-[3-(dimethylamino)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6058-75-9 |
Source


|
| Record name | 4-tert-Butyl-N-[3-(dimethylamino)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
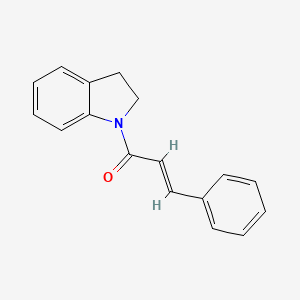
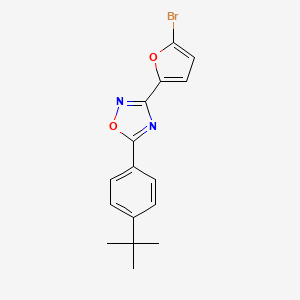

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5581049.png)
![5-(2-chlorophenyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-furamide](/img/structure/B5581051.png)
![2-methyl-7-[3-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5581059.png)
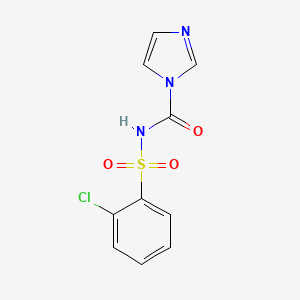
![2-cyclopropyl-8-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5581075.png)
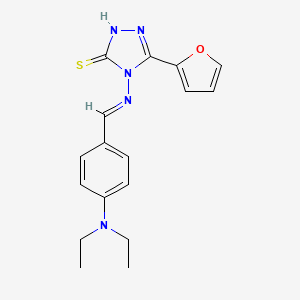
![11-Phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B5581085.png)
![N-methyl-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5581088.png)

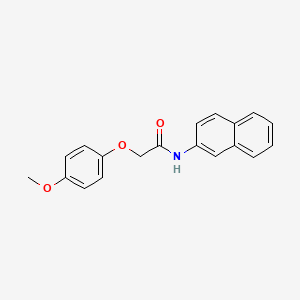
![(5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B5581124.png)
